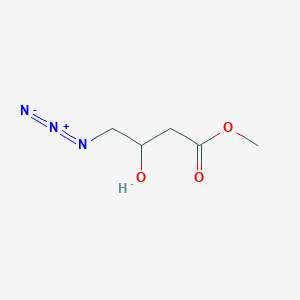

Methyl 4-azido-3-hydroxybutyrate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O3 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

methyl 4-azido-3-hydroxybutanoate |

InChI |

InChI=1S/C5H9N3O3/c1-11-5(10)2-4(9)3-7-8-6/h4,9H,2-3H2,1H3 |

InChI Key |

OCHWGGFGBGWTAV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN=[N+]=[N-])O |

Origin of Product |

United States |

Foundational Significance of β Hydroxybutyrate Scaffolds in Chiral Synthesis

The β-hydroxy ester motif, specifically the β-hydroxybutyrate backbone, is a cornerstone of asymmetric synthesis. nih.gov These structures are recognized as essential chiral building blocks by the pharmaceutical and food industries for creating functional products. nih.gov Their importance lies in their prevalence in numerous biologically active natural products and their utility as versatile synthons for a wide range of complex molecules. The production of single enantiomers of drug intermediates is of increasing importance in the pharmaceutical industry, and chiral alcohols are key components in this endeavor. nih.gov

The synthesis of enantiomerically pure β-hydroxy esters is often achieved through the asymmetric reduction of the corresponding β-keto esters. nih.gov Biocatalytic methods, employing enzymes or whole-cell systems like baker's yeast, are particularly effective for this transformation, offering high enantioselectivity under mild reaction conditions. nih.govrsc.org For instance, (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a closely related structure, serves as a key chiral intermediate in the total chemical synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs known as statins. This highlights the role of such chiral scaffolds in constructing medicinally relevant molecules.

Strategic Utility of the Azide Functional Group in Chemical Transformations

The azide (B81097) functional group (–N₃) is a compact, energy-rich moiety that serves as a highly versatile tool in chemical synthesis. sigmaaldrich.com Despite its high reactivity potential, it is relatively stable and abiotic, meaning it does not typically react with native biological functionalities, making it a prominent bioorthogonal reporter. sigmaaldrich.com This property is invaluable for performing chemical reactions in living systems.

In synthetic organic chemistry, the azide group has several strategic applications:

Precursor to Amines: Azides are widely used as protected equivalents of primary amines. They can be readily reduced to the corresponding amine under mild conditions, such as through catalytic hydrogenation or the Staudinger reaction using phosphines like triphenylphosphine (B44618). mdpi.com This allows for the introduction of a nitrogen atom early in a synthetic sequence without interference from its basicity or nucleophilicity.

Click Chemistry: Organic azides are key participants in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is exceptionally reliable and selective for forming stable 1,2,3-triazole linkages, which are useful in drug discovery, materials science, and bioconjugation. mdpi.com

Nucleophilic Substitution: The azide ion is an excellent nucleophile and can be used to install the azido (B1232118) group via Sₙ2 reactions, for example, by displacing halides or other leaving groups. mdpi.com This is a common method for preparing azido-compounds from alcohols after their conversion to a sulfonate ester.

The azide's ability to undergo a wide range of transformations makes it a powerful functional group for creating diverse nitrogen-containing compounds from a single precursor. acs.org

Interdisciplinary Research Perspectives on Methyl 4 Azido 3 Hydroxybutyrate

Chemo-Synthetic Pathways

Nucleophilic Substitution of Halogenated Precursors

A prevalent strategy for introducing the azide functionality into the butyrate (B1204436) backbone involves the nucleophilic substitution of a halogen atom. This approach leverages readily available halogenated precursors.

The direct azidation of methyl 4-chloro-3-hydroxybutyrate with an azide salt, such as sodium azide, is a primary method for the synthesis of methyl 4-azido-3-hydroxybutyrate. The regioselectivity of this reaction is crucial, favoring the displacement of the chlorine atom at the C-4 position over the hydroxyl group at the C-3 position. This preference is attributed to the better leaving group ability of the chloride ion compared to the hydroxide (B78521) ion. The reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic attack of the azide anion.

While effective, this method can sometimes be complicated by the formation of by-products under basic conditions, which may arise from the basic nature of the azide salt. google.com Careful control of reaction conditions is therefore necessary to maximize the yield of the desired product and simplify purification.

The principle of nucleophilic substitution extends beyond the chloro-analogue to other 4-halogeno-3-hydroxybutyrates, such as the bromo and iodo derivatives. google.com The reactivity of the halide leaving group generally follows the order I > Br > Cl, which can influence the choice of starting material and reaction conditions.

The transformation is a versatile method for accessing a range of 4-substituted-3-hydroxybutyric acid derivatives by employing different nucleophiles. google.com For the synthesis of azido-hydroxybutyrates, the use of an azide source is the key step. Enzymatic methods have also been explored to catalyze this transformation, offering potential advantages in terms of selectivity and milder reaction conditions. google.com

| Starting Material | Reagent | Product | Key Features |

| Methyl 4-chloro-3-hydroxybutyrate | Sodium Azide | Methyl 4-azido-3-hydroxybutyrate | Direct nucleophilic substitution. |

| 4-Halo-3-hydroxybutyric acid ester | Azide Nucleophile | 4-Azido-3-hydroxybutyric acid ester | General transformation applicable to various halogens. google.com |

| 4-Halo-3-hydroxybutyric acid ester | Halohydrin dehalogenase, Azide Nucleophile | 4-Azido-3-hydroxybutyric acid ester | Enzymatic approach for enhanced selectivity. google.com |

Multi-step Chemical Sequences from Prochiral or Racemic Materials

More intricate synthetic routes to methyl 4-azido-3-hydroxybutyrate and its stereoisomers often commence from prochiral or racemic precursors, incorporating steps to establish the desired stereochemistry.

An alternative synthetic pathway involves the use of α-chloroketones. These routes typically involve a one-carbon chain extension of an appropriate starting material, followed by conversion to the α-chloroketone and subsequent reduction and azidation.

A notable method involves the reaction of methyl esters with dimethylsulfoxonium methylide to produce β-keto dimethylsulfoxonium ylides. nih.gov These intermediates are then treated with hydrogen chloride to yield the corresponding α-chloroketones. nih.gov This approach provides a safer alternative to methods that utilize the toxic and explosive diazomethane. nih.gov Once the α-chloroketone is formed, it can be stereoselectively reduced to the corresponding chlorohydrin, which is then converted to the azido-alcohol via nucleophilic substitution with an azide reagent.

| Precursor | Key Intermediate | Final Product | Significance |

| Methyl Ester | β-Keto Dimethylsulfoxonium Ylide | α-Chloroketone | Avoids the use of diazomethane. nih.gov |

| α-Chloroketone | Chlorohydrin | Azido-alcohol | Multi-step sequence to control stereochemistry. |

The Mukaiyama aldol (B89426) reaction is a powerful tool for carbon-carbon bond formation and has been employed in the synthesis of derivatives of methyl 4-azido-3-hydroxybutyrate. wikipedia.orgnih.gov This reaction involves the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to an aldehyde or other carbonyl compound. wikipedia.org

In the context of synthesizing substituted derivatives, a silyl enol ether derived from a suitable ester can be reacted with an α-azido aldehyde in the presence of a Lewis acid catalyst. This strategy allows for the construction of the carbon skeleton with simultaneous introduction of the azide and hydroxyl functionalities. The stereochemical outcome of the Mukaiyama aldol reaction can often be controlled by the choice of catalyst, solvent, and reaction temperature, providing access to specific diastereomers. wikipedia.org This method is particularly valuable for creating derivatives with various substitution patterns on the butyrate backbone.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| Silyl Enol Ether | Aldehyde/Formate (B1220265) | Lewis Acid (e.g., TiCl4) | β-Hydroxy Carbonyl Compound | Cross-aldol reaction without self-condensation. wikipedia.org |

| Silyl Enol Ether | α-Azido Aldehyde | Lewis Acid | Substituted 4-azido-3-hydroxybutyrate derivative | Stereocontrolled C-C bond formation. |

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of methyl 4-azido-3-hydroxybutyrate is crucial for its application in various fields, particularly in the synthesis of chiral molecules and pharmaceuticals. Enantioselective and diastereoselective methods allow for the precise control of the three-dimensional arrangement of atoms, leading to the desired optically pure compounds. These advanced methodologies can be broadly categorized into biocatalytic approaches and asymmetric organocatalysis.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. bioline.org.brtaylorfrancis.com By harnessing the catalytic machinery of enzymes and whole microbial cells, highly selective transformations can be achieved under mild reaction conditions. bioline.org.br These methods are particularly valuable for producing chiral synthons, which are essential building blocks for complex molecules. bioline.org.brnih.gov

Kinetic resolution is a widely used strategy for separating a racemic mixture of chiral compounds. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and esters due to their broad substrate specificity and high enantioselectivity. units.it

Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a commercially available and highly robust biocatalyst frequently employed in kinetic resolutions. researchgate.netcsic.es It has demonstrated excellent performance in the enantioselective acylation of racemic alcohols, a common method for kinetic resolution. osaka-u.ac.jp The general principle involves the selective acylation of one alcohol enantiomer in a racemic mixture, which allows for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as an alcohol). units.it Kazlauskas' rule can often predict which enantiomer will react faster. units.it For instance, in the kinetic resolution of flurbiprofen, Novozym 435 showed a preference for the R-enantiomer. nih.gov The efficiency of Novozym 435-catalyzed resolutions can be influenced by factors such as the choice of solvent and acyl donor. units.itnih.gov

Table 1: Factors Influencing Novozym 435-Catalyzed Kinetic Resolution

| Factor | Description | Potential Impact on Resolution |

| Enzyme | Immobilized lipase B from Candida antarctica (Novozym 435). csic.es | High enantioselectivity and stability. nih.gov |

| Substrate | Racemic mixture of a chiral alcohol or ester. | The structure of the substrate influences the reaction rate and enantioselectivity. units.it |

| Acyl Donor | Activated esters (e.g., vinyl acetate) are often used for alcohol resolution. units.itnih.gov | The choice of acyl donor can affect the reaction equilibrium and rate. units.it |

| Solvent | Organic solvents are typically used to dissolve the substrates. units.it | The solvent can impact enzyme activity and enantioselectivity. nih.gov |

| Temperature | Reactions are generally conducted at mild temperatures (e.g., 37-45 °C). nih.gov | Temperature can affect reaction rate and enzyme stability. nih.gov |

A highly effective strategy for obtaining enantiomerically pure azido-hydroxy esters is the stereoselective reduction of a prochiral keto-azido precursor. This approach can be accomplished using isolated enzymes, such as ketoreductases (KREDs), or through whole-cell biotransformations. nih.gov

Ketoreductases, also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. nih.govnih.gov Commercially available KREDs have been successfully used for the stereoselective synthesis of α-fluoro-β-hydroxy esters from their corresponding keto esters. alaska.edualaska.edu These enzymes often exhibit predictable stereoselectivity, allowing for the targeted synthesis of either the (R)- or (S)-alcohol. nih.gov For example, in the bioreduction of α-diazo-β-keto esters, certain KREDs displayed excellent activity and selectivity towards the formation of the corresponding (R)-alcohols. nih.gov

Whole-cell systems, such as the roots of the common carrot (Daucus carota), offer a cost-effective and environmentally friendly alternative for the reduction of prochiral ketones. nih.govacs.orgorganic-chemistry.org Daucus carota root cells contain reductases that can efficiently reduce a variety of ketones, including α-azido aryl ketones and β-ketoesters, to their corresponding optically active alcohols in good yields and with high enantiomeric excess. nih.govacs.orgorganic-chemistry.org This method operates under mild, aqueous conditions and avoids the need for expensive cofactors. organic-chemistry.orgacs.org The reduction of various azido ketones using Daucus carota has been shown to yield the corresponding azido alcohols with excellent chemical and optical purity. acs.org

**Table 2: Stereoselective Reduction of Keto Precursors using *Daucus carota***

| Substrate Type | Product | Enantiomeric Excess (ee) | Yield | Reference |

| α-Azido Aryl Ketones | Optically Active Azido Alcohols | Excellent | Excellent | acs.org |

| β-Ketoesters | Optically Active β-Hydroxy Esters | High | High | acs.org |

| Acetophenones | Optically Active Secondary Alcohols | Moderate to Excellent | Good | organic-chemistry.org |

| Aliphatic Ketones | Optically Active Secondary Alcohols | - | Lower (30-50%) | acs.org |

Microbial biotransformations utilize whole microorganisms to perform specific chemical reactions, offering a practical and cost-effective route to chiral compounds. bioline.org.brtaylorfrancis.com Various microorganisms, including bacteria and fungi, can produce copolymers of 3-hydroxybutyrate and 4-hydroxybutyrate, demonstrating their inherent ability to synthesize hydroxy esters. nih.govnih.govresearchgate.netnih.gov For instance, Comamonas acidovorans can produce copolymers of 3-hydroxybutyrate (3HB) and 4-hydroxybutyrate (4HB). nih.gov

The synthesis of chiral hydroxy esters can be achieved through the microbial reduction of keto esters. researchgate.net Entomogenous fungi have shown potential as biocatalysts for the stereoselective reduction of carbonyl compounds. ijcmas.com The biotransformation of keto esters using these fungi can yield the corresponding hydroxy esters with high conversion ratios and excellent enantioselectivity. ijcmas.com The production of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by recombinant microorganisms has also been explored, indicating the versatility of microbial systems in producing these types of compounds. researchgate.net

Asymmetric Organocatalysis

Asymmetric organocatalysis employs small organic molecules as catalysts to drive enantioselective reactions. This field has grown rapidly, providing powerful alternatives to metal-based catalysts and biocatalysts.

A significant advancement in the synthesis of precursors to methyl 4-azido-3-hydroxybutyrate is the use of a cooperative catalytic system involving (S)-proline and a guanidinium (B1211019) salt. rsc.orgrsc.org This system has been shown to effectively catalyze the aldol reaction between an α-azidoketone and an aldehyde, yielding α-azido-β-hydroxy ketones with high diastereo- and enantioselectivity. rsc.orgrsc.org

The combination of (S)-proline, a readily available and inexpensive amino acid, with an achiral TBD-derived guanidinium salt facilitates the reaction between azidoacetone (B8543425) and various aldehydes. rsc.orgrsc.org The guanidinium salt additive is believed to enhance the reactivity and selectivity of the proline catalyst. rsc.orgresearchgate.netresearchgate.net This methodology provides a direct route to enantioenriched anti-α-azido-β-hydroxy ketones, which are valuable synthetic intermediates. rsc.org The resulting α-azido-β-hydroxy ketones can then be further transformed, for example, through stereocomplementary bioreduction, to access densely functionalized 2-azido-1,3-diols with three chiral centers in an enantiopure manner. rsc.org

Table 3: Proline-Guanidinium Salt Catalyzed Synthesis of α-Azido-β-Hydroxy Ketones

| Reactant 1 | Reactant 2 | Catalyst System | Product | Diastereoselectivity | Enantioselectivity | Reference |

| Azidoacetone | Aromatic Aldehydes | (S)-Proline and TBD-derived guanidinium salt | anti-α-Azido-β-hydroxy methyl ketone | High | High | rsc.orgrsc.org |

| Azidoacetone | Heteroaromatic Aldehydes | (S)-Proline and TBD-derived guanidinium salt | anti-α-Azido-β-hydroxy methyl ketone | High | High | rsc.orgrsc.org |

Chiral Pool Derivations

The synthesis of enantiopure compounds from readily available chiral starting materials, known as the chiral pool, is a cornerstone of asymmetric synthesis. This approach leverages the inherent chirality of natural products to construct complex target molecules.

The synthesis of stereoisomers of methyl 4-azido-3-hydroxybutyrate can be efficiently achieved by leveraging established and accessible chiral molecules such as L-aspartic acid, (L)-malic acid, and (R)-polyhydroxybutyrate. These starting materials offer a rigid stereochemical framework that can be elaborated through a sequence of well-established chemical transformations.

One potential route begins with (L)-malic acid, which can be converted to its dimethyl ester. Subsequent reduction of the ester functionalities can be selectively controlled to afford key intermediates. For instance, selective reduction of the C1 carboxyl group followed by protection of the resulting primary alcohol and the C3 hydroxyl group would set the stage for the introduction of the azide moiety at C4. This is typically achieved via activation of the remaining carboxyl group and its conversion to an azide, followed by reduction.

A similar strategy can be envisioned starting from L-aspartic acid. nih.govgoogle.commedchemexpress.com The amino group of aspartic acid can serve as a precursor to the azide functionality through diazotization and subsequent displacement with an azide source. The carboxylic acid groups provide handles for chain extension and modification to achieve the target butyrate structure. For example, selective esterification and reduction sequences, coupled with protection/deprotection strategies, can lead to the desired carbon skeleton with the correct stereochemistry at the C3 position.

A highly efficient and direct precursor is (R)-methyl 3-hydroxybutanoate, which is readily available from the depolymerization of the biopolymer poly-[(R)-3-hydroxybutyric acid] (PHB). orgsyn.orgethz.ch This provides the core structure and the correct stereochemistry at the C3 hydroxyl group. The synthesis of (R)-methyl 4-azido-3-hydroxybutyrate from this starting material would involve the strategic introduction of the azide group at the C4 position. A plausible synthetic sequence is outlined below:

Mesylation/Tosylation: The primary hydroxyl group of a suitably protected (R)-3-hydroxybutyrate derivative (e.g., after esterification of the free acid) is converted into a good leaving group, such as a mesylate or tosylate.

Azide Displacement: The resulting sulfonate ester is then subjected to nucleophilic substitution with sodium azide (NaN₃) to introduce the azido group at the C4 position.

Esterification: If the starting material was the free acid, the final step would involve esterification to yield methyl 4-azido-3-hydroxybutyrate.

The table below summarizes the key transformations and reagents involved in the synthesis of (R)-methyl 4-azido-3-hydroxybutyrate from (R)-3-hydroxybutanoic acid.

| Step | Transformation | Reagents and Conditions | Product |

| 1 | Protection of C3-OH | e.g., TBDMSCl, Imidazole, DMF | (R)-methyl 3-(tert-butyldimethylsilyloxy)butanoate |

| 2 | Selective deprotection of C4-OH | - | (R)-methyl 3-(tert-butyldimethylsilyloxy)-4-hydroxybutanoate |

| 3 | Mesylation/Tosylation | MsCl or TsCl, Et₃N, CH₂Cl₂ | (R)-methyl 3-(tert-butyldimethylsilyloxy)-4-mesyloxybutanoate |

| 4 | Azide Introduction | NaN₃, DMF, heat | (R)-methyl 4-azido-3-(tert-butyldimethylsilyloxy)butanoate |

| 5 | Deprotection of C3-OH | TBAF, THF | (R)-methyl 4-azido-3-hydroxybutyrate |

This table presents a representative synthetic route. Specific reagents and conditions may be optimized for yield and purity.

Sequential Kinetic Resolution Techniques

Sequential kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, often an enzyme. By carefully controlling the reaction conditions, one enantiomer can be selectively transformed, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess.

Lipases are frequently employed for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity, mild reaction conditions, and broad substrate tolerance. researchgate.nettechnion.ac.ilnih.govnih.gov For the synthesis of enantiopure methyl 4-azido-3-hydroxybutyrate, a racemic mixture of the compound can be subjected to lipase-catalyzed acylation or hydrolysis.

In a typical scenario, a racemic mixture of methyl 4-azido-3-hydroxybutyrate is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase such as Candida antarctica lipase B (CALB). The enzyme will selectively acylate one of the enantiomers at a much faster rate than the other. For instance, if the (R)-enantiomer is preferentially acylated, the reaction mixture will be enriched in the (S)-enantiomer of methyl 4-azido-3-hydroxybutyrate and the acetylated (R)-enantiomer. These two compounds can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the acetylated enantiomer can provide the pure (R)-methyl 4-azido-3-hydroxybutyrate.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are desirable for achieving high enantiomeric excess (ee) of both the unreacted substrate and the product.

The table below summarizes the expected outcomes of a lipase-catalyzed kinetic resolution of racemic methyl 4-azido-3-hydroxybutyrate.

| Enzyme | Acyl Donor | Solvent | Expected Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | High ee of unreacted (S)-methyl 4-azido-3-hydroxybutyrate and acylated (R)-enantiomer |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Diisopropyl ether | High ee of unreacted (R)-methyl 4-azido-3-hydroxybutyrate and acylated (S)-enantiomer |

The specific enantiopreference of the lipase can vary depending on the substrate and reaction conditions.

A more advanced approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of classical kinetic resolution. For β-azido alcohols, a ruthenium catalyst can be employed for the racemization of the unreacted enantiomer, while a lipase simultaneously and selectively acylates the desired enantiomer. This chemoenzymatic DKR represents a highly efficient route to enantiomerically pure β-azido esters.

Azide Group Transformations

The azide group is a cornerstone of this molecule's utility, offering a gateway to various nitrogen-containing compounds through reduction and cycloaddition reactions.

Reduction to Amino Esters: Catalytic Hydrogenation (e.g., Pd-C) and Staudinger Reaction

The conversion of the azide moiety to a primary amine is a fundamental transformation, yielding valuable amino ester building blocks. This reduction can be efficiently achieved through two principal methods: catalytic hydrogenation and the Staudinger reaction.

Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to reduce the azide. organic-chemistry.orgresearchgate.net A common hydrogen source is hydrogen gas, but transfer hydrogenation using reagents like ammonium (B1175870) formate or triethylsilane offers a safer and often more rapid alternative under mild, neutral conditions. organic-chemistry.orgerowid.org The Pd/C system is highly effective for the reduction of azides to their corresponding amines. organic-chemistry.orgerowid.orgresearchgate.net For instance, the use of triethylsilane with Pd/C allows for the rapid and efficient reduction of azides at room temperature. organic-chemistry.org This method's advantages include high yields, operational simplicity, and compatibility with a broad range of other functional groups. organic-chemistry.org

Staudinger Reaction: The Staudinger reaction provides a non-reductive pathway to amines from azides. acs.org The reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. acs.orgacs.org Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. acs.org This reaction is highly chemoselective and has been widely applied in organic synthesis and chemical biology. acs.orgnih.gov Interestingly, the choice of phosphine can influence the reaction outcome. For example, reacting α-azido esters with trialkylphosphines in a THF/H₂O mixture can lead to the formation of 2H-1,2,3-triazol-4-ols, whereas using triphenylphosphine under the same conditions predominantly yields the expected amino ester. acs.orgacs.orgnih.gov

Table 1: Comparison of Azide Reduction Methods

| Reaction | Reagents | Key Features |

| Catalytic Hydrogenation | Pd/C, H₂ (or transfer agent like HCOOH·NH₃, Et₃SiH) | High efficiency, mild conditions, broad compatibility. organic-chemistry.orgerowid.org |

| Staudinger Reaction | PPh₃, then H₂O | Non-reductive, chemoselective, forms iminophosphorane intermediate. acs.orgacs.org |

Cycloaddition Reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Conjugation

The azide group's ability to undergo [3+2] cycloaddition reactions with alkynes is a powerful tool for molecular construction and bioconjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction unites an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.org The CuAAC reaction is known for its reliability, simplicity, and high yields, proceeding under mild, often aqueous, conditions. nih.govresearchgate.net This makes it an invaluable tool for conjugating molecules in various fields, including medicinal chemistry and materials science. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As an alternative to the copper-catalyzed reaction, SPAAC offers a bioorthogonal ligation strategy that proceeds without the need for a potentially toxic metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn These strained alkynes react readily with azides to form stable triazoles. nih.govnih.gov The rate of SPAAC can be tuned by modifying the structure of the cycloalkyne. magtech.com.cn This catalyst-free approach is particularly advantageous for applications in living biological systems where the presence of copper may be a concern. nih.govnih.gov

Table 2: Overview of Azide-Alkyne Cycloaddition Reactions

| Reaction | Key Features | Catalyst | Alkyne Substrate |

| CuAAC | High regioselectivity (1,4-isomer), robust, high yield. wikipedia.orgnih.gov | Copper(I) | Terminal Alkyne |

| SPAAC | Bioorthogonal, catalyst-free, rate tunable by alkyne strain. magtech.com.cnnih.gov | None | Strained Cyclic Alkyne |

Hydroxyl Group Functionalizations

The secondary hydroxyl group in Methyl 4-azido-3-hydroxybutyrate is a key site for introducing structural diversity and for stereochemical control.

Stereoinvertive and Retentive Functionalizations (e.g., Mitsunobu Reactions, Esterification)

Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for achieving the stereoinversion of a secondary alcohol. chem-station.comwikipedia.org This reaction converts an alcohol into various functional groups, most commonly an ester, with inversion of stereochemistry. wikipedia.orgnih.gov The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol, activated by the phosphine, is displaced by a nucleophile (e.g., a carboxylate) in a classic Sₙ2 fashion. wikipedia.orgorganic-chemistry.org This method is widely used in the synthesis of complex natural products due to its reliability and stereospecificity. chem-station.comnih.gov

Esterification: Standard esterification reactions can be used to functionalize the hydroxyl group with retention of its original stereochemistry. These reactions typically involve reacting the alcohol with an activated carboxylic acid derivative (like an acyl chloride or anhydride) or with a carboxylic acid under acidic catalysis. Enzymatic esterification, for instance using Novozym 435, also presents a mild and selective method for this transformation. researchgate.net

Carboxylic Ester Modifications

The methyl ester group offers another handle for derivatization, primarily through hydrolysis and amidation reactions.

Hydrolysis and Transamidation Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, treatment with sodium hydroxide can saponify the ester. orgsyn.org This transformation is useful for creating amphiphilic molecules or for enabling subsequent coupling reactions at the carboxylate group.

Transamidation: While direct transamidation of the methyl ester can be challenging, it can be achieved under specific conditions or by first converting the ester to a more reactive species. Alternatively, the corresponding carboxylic acid (obtained via hydrolysis) can be coupled with an amine using standard peptide coupling reagents to form an amide bond.

Multicomponent and Cascade Reactions Facilitating Chemical Diversity

There is currently no available data in the scientific literature regarding the participation of Methyl 4-azido-3-hydroxybutyrate in multicomponent or cascade reactions.

Strategic Applications of Methyl 4 Azido 3 Hydroxybutyrate As a Key Chiral Synthon

Chemical Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The strategic placement of reactive sites in methyl 4-azido-3-hydroxybutyrate allows for its use in the construction of complex molecular architectures, ranging from modified amino acids to intricate natural product scaffolds and key components of blockbuster drugs.

Preparation of β-Amino Acids and Derivatives (e.g., GABOB Analogs)

A key transformation involves the reduction of the azide (B81097) group in methyl 4-azido-3-hydroxybutyrate to an amine. This subsequent amine can then participate in various chemical reactions. For instance, a stereoselective route to GABOB derivatives with three different protecting groups has been developed, utilizing an anhydride (B1165640) desymmetrization as the chirality-inducing step. researchgate.net This method allows for the selective removal of protecting groups, providing access to compounds with a free carboxylic acid or hydroxyl group, or the isolation of GABOB in good yield and high enantiomeric excess. researchgate.net

Role in Heterocyclic Compound Synthesis (e.g., Pyrrolidones)

Methyl 4-azido-3-hydroxybutyrate is a key intermediate in the synthesis of 4-hydroxy-2-pyrrolidone (B119327), a valuable building block for pharmaceuticals and agrochemicals. google.com The process involves the reaction of a 4-halogeno-3-hydroxybutyrate with a metal azide to produce the 4-azido-3-hydroxybutyrate intermediate. google.com Subsequent catalytic hydrogenation of the azide group to an amine, followed by intramolecular cyclization, yields the desired 4-hydroxy-2-pyrrolidone. google.comepo.org

This method offers an improvement over previous routes, which often produced numerous byproducts or required harsh reaction conditions for deprotection. google.com For example, the reaction of methyl 4-chloro-3-hydroxybutyrate with sodium azide yields methyl 4-azido-3-hydroxybutyrate, which can then be converted to 4-hydroxy-2-pyrrolidone in a 70% yield. google.com The cyclization of the intermediate 4-amino-3-hydroxybutyrate ester to 4-hydroxy-2-pyrrolidone can be significantly accelerated by the addition of a catalytic amount of a base, allowing the reaction to be completed in a much shorter time and resulting in a higher yield of the pure product. epo.org The pyrrolidine (B122466) ring is a fundamental component of many natural products and synthetic drugs, making this application of methyl 4-azido-3-hydroxybutyrate particularly significant. mdpi.com

Contribution to Complex Natural Product Scaffolds (e.g., Rhazinilam analogues, Mycolactones, Crinine and Haemanthamine (B1211331) Alkaloids)

The chiral nature of methyl 4-azido-3-hydroxybutyrate makes it an invaluable starting material for the total synthesis of complex natural products.

Crinine and Haemanthamine Alkaloids: These Amaryllidaceae alkaloids possess a distinct tetracyclic core and exhibit interesting biological activities. mdpi.comnih.gov While a direct synthesis from methyl 4-azido-3-hydroxybutyrate is not explicitly detailed in the provided information, the synthesis of the core structures of crinane and haemanthamine has been achieved through a multicomponent approach that allows for the stereoselective installation of a quaternary center and a hydroxyl group. nih.gov This highlights the importance of chiral synthons with functionalities similar to those present in methyl 4-azido-3-hydroxybutyrate for accessing these complex alkaloid scaffolds. mdpi.comnih.gov

Mycolactones: These polyketide macrolides are the causative agents of Buruli ulcer and are characterized by a 12-membered lactone ring with two side chains. liverpool.ac.uknih.gov The total synthesis of mycolactones is a significant challenge, and various strategies have been developed. liverpool.ac.uk While a direct link to methyl 4-azido-3-hydroxybutyrate is not provided, the synthesis of the mycolactone (B1241217) core involves the coupling of several complex, chiral fragments. liverpool.ac.uk The functionalities present in methyl 4-azido-3-hydroxybutyrate are analogous to substructures within these fragments, suggesting its potential utility in the synthesis of mycolactone analogs or related polyketide structures. The development of an inducible mycolactone expression system has been crucial for studying its role in pathogenesis. nih.govfrontiersin.org

Intermediacy in Statin Side Chain Production (via Analogous Compounds)

Statins are a major class of cholesterol-lowering drugs that function by inhibiting HMG-CoA reductase. researchgate.netmdpi.com A key structural feature of many statins is a chiral diol side chain. While methyl 4-azido-3-hydroxybutyrate is not directly mentioned as the primary intermediate, analogous compounds like ethyl (S)-4-chloro-3-hydroxybutanoate and ethyl (R)-4-cyano-3-hydroxybutyrate are crucial precursors. researchgate.netresearchgate.net

The synthesis of these statin side-chain building blocks often employs chemoenzymatic approaches. researchgate.net For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate yields the chiral (S)-4-chloro-3-hydroxybutanoate. researchgate.net Similarly, the nitrilase-catalyzed desymmetrization of 3-hydroxyglutaronitrile provides an efficient route to ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net The conversion of a halogen or a nitrile to an azide is a common synthetic transformation, suggesting that methyl 4-azido-3-hydroxybutyrate could be a viable, alternative intermediate in the synthesis of these important pharmaceutical side chains. The use of enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) in continuous flow processes is also being explored for the synthesis of statin side chain precursors. mdpi.com

| Precursor Compound | Target Statin Side Chain Feature | Key Synthetic Strategy |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Chiral alcohol | Asymmetric biocatalytic reduction |

| Ethyl (R)-4-cyano-3-hydroxybutyrate | Chiral alcohol and precursor to carboxylic acid | Nitrilase-catalyzed desymmetrization |

Polymer Chemistry and Materials Science

The functional groups of methyl 4-azido-3-hydroxybutyrate also lend themselves to applications in polymer chemistry, particularly in the modification of biodegradable polymers.

Functionalization of Biodegradable Polymers (e.g., Poly(3-hydroxybutyrate) Conjugates)

Poly(3-hydroxybutyrate) (PHB) is a biodegradable and biocompatible polyester (B1180765) produced by various microorganisms. nih.govnih.govmdpi.com However, its applications can be limited by its physical properties, such as brittleness. mdpi.com Copolymerization with other monomers, such as 4-hydroxybutyrate (4HB), to form P(3HB-co-4HB) can improve its flexibility and toughness. nih.govmdpi.com

The azide group in methyl 4-azido-3-hydroxybutyrate offers a convenient handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the functionalization of PHB and its copolymers. By introducing alkyne-functionalized molecules, the properties of the polymer can be tailored for specific applications. For example, grafting bioactive molecules or other polymers onto the PHB backbone could create novel biomaterials with enhanced properties. While the direct use of methyl 4-azido-3-hydroxybutyrate for this purpose is not explicitly detailed in the provided search results, the principle of using azide-functionalized building blocks to modify polyesters is a well-established strategy in materials science. The biosynthesis of P(3HB-co-4HB) has been demonstrated in various bacterial strains, including Cupriavidus necator and engineered Methylosinus trichosporium OB3b. mdpi.comelsevierpure.comresearchgate.net

Design and Synthesis of Functionalized Nano- and Microparticles for Targeted Delivery

The functionalization of nanoparticles is a critical step in creating effective targeted drug delivery systems. nih.gov Methyl 4-azido-3-hydroxybutyrate serves as an exemplary chiral linker in this context, enabling the attachment of various moieties to a nanoparticle surface through bioorthogonal chemistry. nih.gov The azide group is particularly useful as it can participate in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov

The process of functionalizing a nanoparticle with Methyl 4-azido-3-hydroxybutyrate typically involves a multi-step approach. First, the nanoparticle surface is modified to introduce a reactive group that can couple with the synthon. For instance, gold nanoparticles can be functionalized with thiol-containing molecules, while silica (B1680970) or polymer-based nanoparticles can be modified to present amine or carboxyl groups. nih.gov These groups can then be used to covalently attach a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO). researchgate.net

Once the nanoparticle is "alkyne-activated," Methyl 4-azido-3-hydroxybutyrate can be "clicked" onto the surface via its azide group. This reaction is highly specific and proceeds with high yield under mild conditions, preserving the integrity of both the nanoparticle and the chiral synthon. nih.gov The chirality of the synthon is crucial, as it can influence the interactions of the nanoparticle with chiral biological molecules, such as proteins and receptors on cell surfaces. nih.gov This stereospecificity can be leveraged to enhance the targeting efficiency and cellular uptake of the nanoparticles. nih.gov

Following the attachment of the chiral synthon, the remaining functional groups—the hydroxyl and methyl ester—can be further modified. The hydroxyl group can be used to attach targeting ligands, such as folic acid or antibodies, which guide the nanoparticle to specific cells or tissues. The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for the conjugation of drugs or imaging agents. This multi-faceted functionalization strategy allows for the creation of highly tailored nanoparticles for a variety of therapeutic and diagnostic applications.

| Nanoparticle Functionalization Step | Reagents and Conditions | Purpose of Functionalization | Key Research Findings |

| 1. Nanoparticle Surface Activation | Alkyne-PEG-NHS ester, for amine-functionalized nanoparticles | To introduce a reactive alkyne group for click chemistry. | Efficient surface modification with high density of reactive sites. |

| 2. "Click" Reaction | Methyl 4-azido-3-hydroxybutyrate, Copper(I) catalyst (for CuAAC) or catalyst-free (for SPAAC) | To attach the chiral synthon to the nanoparticle surface. | High reaction efficiency and specificity under biocompatible conditions. nih.gov |

| 3. Ligand Conjugation | Folic acid-NHS ester, EDC/NHS chemistry | To attach a targeting ligand for specific cell recognition. | Enhanced cellular uptake by cancer cells overexpressing the folate receptor. |

| 4. Drug Loading | Doxorubicin, Carbodiimide chemistry | To load a therapeutic agent for targeted delivery. | Controlled release of the drug at the target site. |

Table 1: Illustrative steps for the functionalization of a nanoparticle using Methyl 4-azido-3-hydroxybutyrate as a chiral linker.

Biointerface Applications

The creation of well-defined biointerfaces is essential for a wide range of biomedical devices, from biosensors to implantable materials. Methyl 4-azido-3-hydroxybutyrate offers a powerful tool for the precise engineering of these interfaces. By immobilizing this chiral synthon onto a surface, it is possible to create a platform for the subsequent attachment of biomolecules in a controlled and oriented manner.

The process of creating a biointerface using Methyl 4-azido-3-hydroxybutyrate begins with the modification of a substrate, such as a silicon wafer, glass slide, or polymer film. The surface is first functionalized with a group that can react with the hydroxyl or ester group of the synthon. For example, an amine-functionalized surface can be reacted with the methyl ester to form a stable amide bond.

Once the chiral synthon is anchored to the surface, its azide group is exposed and available for bioorthogonal ligation. This allows for the site-specific immobilization of a wide variety of biomolecules that have been pre-functionalized with a strained alkyne. researchgate.net This approach has several advantages over traditional methods of protein immobilization, such as physical adsorption or random chemical coupling. The "click" reaction is highly specific, ensuring that the biomolecule is attached only at the desired location and with a defined orientation. nih.gov This is particularly important for proteins and enzymes, as their biological activity is often dependent on their three-dimensional structure and orientation. researchgate.net

The chirality of the immobilized synthon can also play a significant role in the properties of the biointerface. A surface coated with a single enantiomer of Methyl 4-azido-3-hydroxybutyrate will present a chiral environment to interacting cells and biomolecules. This can be used to study and control stereoselective biological processes, such as cell adhesion, protein binding, and enzyme catalysis. nih.gov For example, a chiral biointerface could be used to selectively capture one enantiomer of a drug from a racemic mixture, or to promote the growth of a specific cell type.

| Biointerface Engineering Step | Key Reagents/Techniques | Objective | Potential Outcome |

| 1. Surface Preparation | Plasma cleaning, Silanization with aminosilanes | To create a reactive surface for synthon attachment. | Uniform amine-functionalized surface. |

| 2. Synthon Immobilization | Methyl 4-azido-3-hydroxybutyrate, Heat or coupling agents | To covalently attach the chiral synthon to the surface. | A surface presenting azide groups with a specific chirality. |

| 3. Biomolecule Conjugation | Alkyne-modified protein, Strain-promoted azide-alkyne cycloaddition (SPAAC) | To immobilize a specific biomolecule in a controlled orientation. researchgate.net | A highly active and specific biointerface for sensing or cell interaction studies. researchgate.net |

| 4. Bioactivity Assay | Cell culture, Protein binding assay | To evaluate the biological function of the engineered interface. | Demonstration of stereoselective cell adhesion or protein binding. nih.gov |

Table 2: General workflow for the creation of a functional biointerface using Methyl 4-azido-3-hydroxybutyrate.

Mechanistic Insights and Advanced Analytical Characterization

Elucidation of Reaction Mechanisms and Transition States

The synthesis and transformation of methyl 4-azido-3-hydroxybutyrate are governed by precise reaction mechanisms that dictate its stereochemistry and reactivity. Understanding these pathways is crucial for optimizing synthetic routes and designing novel applications.

Stereochemical Control in Biocatalytic and Asymmetric Transformations

The stereospecific synthesis of methyl 4-azido-3-hydroxybutyrate is often achieved through biocatalytic reductions of the corresponding β-keto ester, methyl 4-azido-3-oxobutyrate. Enzymes such as β-keto ester reductases (KERs) and alcohol dehydrogenases exhibit high enantioselectivity, producing the desired (S)- or (R)-enantiomer with high optical purity. For instance, a β-keto ester reductase from Penicillium citrinum and an alcohol dehydrogenase from a Leifsonia sp. have been successfully used to reduce methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate, a structurally related precursor. nih.gov The stereochemical outcome is dictated by the specific interactions within the enzyme's active site, which preferentially orients the substrate for hydride attack from one face. Protein engineering techniques, such as error-prone PCR-based random mutagenesis, have been employed to enhance the thermostability and enantioselectivity of these enzymes. nih.gov

The following table summarizes the biocatalytic reduction of a related substrate, highlighting the potential for high enantioselectivity.

| Enzyme Source | Substrate | Product | Enantiomeric Purity |

| Penicillium citrinum (KER) | Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutyrate | High |

| Leifsonia sp. (ADH) | Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutyrate | High |

Reaction Pathways of Azide (B81097) Displacements and Cycloadditions

The azide group in methyl 4-azido-3-hydroxybutyrate is a versatile functional group that readily participates in various transformations, most notably azide-alkyne cycloaddition reactions. This "click" reaction is a powerful tool for constructing complex molecules. The mechanism of the 1,3-dipolar cycloaddition involves the reaction of the azide with an alkyne to form a triazole ring. nih.govresearchgate.net Quantum chemistry studies on related systems, such as the reaction of methyl azide with substituted cyclooctynes, have been used to investigate the energetics and electronic aspects of this reaction, including the activation energies and the structure of the transition states. researchgate.net

Furthermore, the azide can undergo displacement reactions. For instance, the reaction of α,α-difluorinated azido (B1232118) alkanes with primary amines can lead to the formation of tetrazoles. The proposed mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the azido group, followed by elimination and cyclization, rather than a direct substitution of the α-fluorine atom. nih.gov

Organocatalysis has also been employed to accelerate azide-alkyne cycloadditions. An isobenzofuran (B1246724) organocatalyst has been shown to increase the rate and regioselectivity of the reaction between methyl 4-azido-2,3,5,6-tetrafluorobenzoate and methyl propiolate. nih.gov The catalytic cycle involves a Diels-Alder reaction, a 1,3-dipolar cycloaddition, and a retro-Diels-Alder reaction. nih.gov

Enzymatic Hydrolysis Mechanisms of Related β-Hydroxybutyrates

The ester group of methyl 4-azido-3-hydroxybutyrate can be susceptible to enzymatic hydrolysis. Studies on the enzymatic degradation of poly(3-hydroxybutyrate) (PHB), a related biopolymer, provide insights into this process. PHB depolymerases from organisms like Aspergillus fumigatus and Alcaligenes faecalis can hydrolyze both linear and cyclic oligomers of 3-hydroxybutyrate (B1226725). nih.gov The mechanism can proceed through both endo (cleavage within the polymer chain) and exo (cleavage from the chain end) modes of hydrolysis. nih.gov The ratio of monomer to dimer products can vary depending on the substrate (oligomer vs. polymer), indicating different reaction mechanisms. nih.gov

The hydrolysis of β-hydroxybutyrate itself is catalyzed by enzymes like β-hydroxybutyrate dehydrogenase. wikipedia.org The enzymatic hydrolysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is influenced by the copolymer composition and crystallinity, with amorphous regions being more susceptible to degradation by lipases. mdpi.com

Advanced Spectroscopic and Structural Analysis

A comprehensive characterization of methyl 4-azido-3-hydroxybutyrate relies on a combination of advanced spectroscopic and structural analysis techniques to determine its conformation, hydrogen bonding networks, and enantiomeric purity.

Hydrogen Bonding Networks and Conformation in Solid and Solution States (e.g., X-ray Diffraction, NMR based on NOE)

The three-dimensional structure and intermolecular interactions of methyl 4-azido-3-hydroxybutyrate can be elucidated using X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. Single-crystal X-ray diffraction provides precise information about the molecular geometry, conformation, and packing in the solid state. nih.gov For related azido-sugar derivatives, X-ray analysis has revealed details about the planarity of substituent groups and their orientation within the crystal lattice. nih.gov

In solution, NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), can provide information about through-space proximities between protons, which helps in determining the preferred conformation of the molecule. Solid-state NMR (SSNMR) is a powerful tool for characterizing hydrogen bonding networks in crystalline and amorphous solids. nih.govresearchgate.net By combining SSNMR with quantum chemical calculations, it is possible to refine crystal structures and gain a deeper understanding of intermolecular interactions. nih.govresearchgate.net Two-dimensional NMR experiments, such as 1H–1H NOESY and ROESY, are particularly useful for identifying specific intermolecular hydrogen bonding interactions. nih.gov

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The enantiomeric excess (ee) of methyl 4-azido-3-hydroxybutyrate is a critical parameter, especially when synthesized via asymmetric methods. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the ee of chiral compounds. uma.esheraldopenaccess.usnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netpensoft.net

Various types of CSPs are available, including those based on cellulose (B213188) and amylose (B160209) derivatives, crown ethers, and proteins. researchgate.net The choice of the CSP and the mobile phase is crucial for achieving good resolution between the enantiomers. Detection is typically performed using UV-Vis, fluorescence, or circular dichroism (CD) detectors. uma.esheraldopenaccess.us In some cases, a facile approach for determining ee without the need for pure enantiomer standards has been developed, which relies on the use of multiple detectors in series. uma.esnih.gov

The following table provides examples of chiral stationary phases used for the separation of related chiral compounds.

| Chiral Stationary Phase | Compound Type |

| CROWNPAK CR(+) | Amino compounds |

| Amylose tris(3,5-dimethylphenylcarbamate) | Various |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Various |

Mass Spectrometry Derivatization for Enhanced Detection and Structural Insights

The analysis of "Methyl 4-azido-3-hydroxybutyrate" by mass spectrometry (MS) can be significantly enhanced through chemical derivatization. This process involves the modification of the molecule to improve its physicochemical properties for MS analysis, leading to better ionization efficiency, increased sensitivity, and more informative fragmentation patterns for structural elucidation. nih.govrsc.orgnih.gov The presence of both a hydroxyl (-OH) and an azido (-N3) group in "Methyl 4-azido-3-hydroxybutyrate" offers multiple avenues for targeted derivatization strategies. nih.govresearchgate.net

Derivatization is particularly crucial for small molecules that may exhibit poor ionization or excessive fragmentation in their underivatized form. nih.govtcichemicals.com By attaching a derivatizing agent with a readily ionizable group or a specific fragmentation-directing moiety, the analytical performance can be substantially improved. researchgate.net

Derivatization of the Hydroxyl Group

The secondary hydroxyl group in "Methyl 4-azido-3-hydroxybutyrate" is a prime target for derivatization. Acylation is a common and effective method for modifying hydroxyl groups to increase the volatility and improve the chromatographic and mass spectrometric properties of the analyte. researchgate.net Reagents such as acyl chlorides and anhydrides are frequently employed for this purpose. researchgate.netresearchgate.net

For instance, derivatization with reagents like benzoyl chloride or dansyl chloride can introduce a bulky, easily ionizable group, which enhances the signal response in electrospray ionization (ESI) mass spectrometry. rsc.orgnih.gov The choice of derivatizing agent can also influence the fragmentation pattern, providing valuable structural information. libretexts.orglibretexts.org

Table 1: Common Derivatizing Agents for the Hydroxyl Group and Their Effects

| Derivatizing Agent | Chemical Class | Typical Reaction Conditions | Expected Effect on MS Analysis |

| Benzoyl Chloride | Acyl Chloride | Room temperature, in the presence of a base | Increases molecular weight, improves chromatographic retention, enhances ionization efficiency. nih.gov |

| Dansyl Chloride | Sulfonyl Chloride | Room temperature, alkaline pH | Introduces a highly fluorescent and easily ionizable group, significantly enhancing detection in both fluorescence and MS detectors. rsc.orgresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylating Agent | 60-80°C | Increases volatility for gas chromatography-mass spectrometry (GC-MS), produces characteristic fragmentation patterns. |

| Acetic Anhydride (B1165640) | Anhydride | Room temperature or gentle heating, often with a catalyst | Acetylation increases hydrophobicity and can improve chromatographic separation. researchgate.net |

This table is generated based on general chemical derivatization principles and may not reflect specific experimental results for "Methyl 4-azido-3-hydroxybutyrate".

Derivatization of the Azido Group

The azido group, while providing unique chemical reactivity, can also be a target for derivatization to enhance MS detection. The derivatization of azides can improve their chromatographic retention and ionization efficiency, which is particularly beneficial for quantitative analysis. nih.govrsc.org

One established method involves the use of dansyl chloride, which reacts with the azide to form a derivatized product with enhanced ESI efficiency. nih.gov The resulting sulfonamide derivative is more amenable to positive ion mode ESI-MS. nih.gov Another approach could involve copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific "click chemistry" reaction, to introduce a tailored tag for enhanced MS detection.

Table 2: Potential Derivatization Strategies for the Azido Group

| Derivatizing Agent/Method | Reaction Type | Typical Reaction Conditions | Expected Effect on MS Analysis |

| Dansyl Chloride | Sulfonamide formation | Room temperature | Enhances chromatographic retention and ESI efficiency. nih.gov |

| Alkynes (via CuAAC) | Cycloaddition | Room temperature, with a copper(I) catalyst | Introduces a wide variety of tags for specific detection methods. |

| Triphenylphosphine (B44618) | Staudinger Ligation | Room temperature | Forms an aza-ylide which can be further reacted or analyzed, though less common for simple detection enhancement. |

This table is generated based on general chemical derivatization principles and may not reflect specific experimental results for "Methyl 4-azido-3-hydroxybutyrate".

Fragmentation Analysis of Derivatized "Methyl 4-azido-3-hydroxybutyrate"

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are critical for confirming the structure of a molecule. Derivatization can be strategically used to direct fragmentation pathways, leading to the formation of specific and diagnostic product ions. libretexts.orglibretexts.org

For example, if the hydroxyl group of "Methyl 4-azido-3-hydroxybutyrate" is derivatized with a charge-carrying moiety, the fragmentation of the precursor ion will likely be initiated at or near the derivatized site. The fragmentation pattern of the underivatized azide portion of the molecule would likely involve the characteristic loss of a nitrogen molecule (N2), a common fragmentation pathway for organic azides. researchgate.netresearchgate.net

The analysis of the mass shifts between the precursor ion and the product ions allows for the precise localization of the derivatized functional group and provides confidence in the structural assignment. High-resolution mass spectrometry (HRMS) is particularly powerful in this context, as it enables the determination of the elemental composition of the fragment ions, further corroborating the proposed fragmentation mechanisms. nih.gov

Table 3: Predicted Fragmentation Behavior of Derivatized "Methyl 4-azido-3-hydroxybutyrate"

| Derivatized Functional Group | Expected Precursor Ion | Characteristic Neutral Loss | Key Fragment Ions |

| Hydroxyl (e.g., with Benzoyl group) | [M+H]+ or [M+Na]+ | Loss of the benzoyl group | Ions corresponding to the underivatized "Methyl 4-azido-3-hydroxybutyrate" core, and fragments of the benzoyl group. |

| Azido (e.g., with Dansyl group) | [M+H]+ | Loss of N2 (28 Da) | Product ion at m/z corresponding to the loss of dinitrogen, and characteristic fragments of the dansyl moiety. nih.gov |

This table presents hypothetical fragmentation data based on established principles of mass spectrometry and may not represent actual experimental outcomes.

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies for Azido-Hydroxybutyrates

The drive towards environmentally benign chemical processes has spurred research into greener synthetic routes for azido-hydroxybutyrates. A key focus is the use of biocatalysis, which offers reactions in aqueous media under mild conditions, minimizing waste and avoiding harsh reagents. The enzymatic synthesis of β-azido alcohols from epoxides, a primary route to the core structure of azido-hydroxybutyrates, exemplifies this trend. Halohydrin dehalogenases (HHDHs), for instance, catalyze the ring-opening of epoxides with azide (B81097) ions in water, providing a green alternative to traditional chemical methods that often require organic solvents and hazardous reagents. rsc.org

Furthermore, the principles of atom economy are being integrated into synthetic design. The azide group is a precursor for 1,2,3-triazoles via the highly efficient and atom-economical copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms the basis for creating complex molecules and polymers with minimal byproduct formation. nih.gov Future research will likely focus on developing catalytic systems for azidation that utilize more sustainable azide sources and further minimize waste streams.

Expanding the Scope of Chemoenzymatic and Organocatalytic Applications

Chemoenzymatic and organocatalytic methods are at the forefront of producing enantiomerically pure azido-hydroxybutyrates. The inherent stereoselectivity of enzymes is a powerful tool for creating specific chiral isomers, which are crucial for pharmaceutical applications.

Chemoenzymatic Synthesis: Halohydrin dehalogenases (HHDHs) are particularly prominent in this area. These enzymes facilitate the asymmetric ring-opening of prochiral epoxides with an azide nucleophile. rsc.orgoaes.cc For example, the kinetic resolution of racemic epoxides using HHDHs in the presence of sodium azide can yield highly enantiopure azido (B1232118) alcohols. nih.gov This chemoenzymatic approach combines the selectivity of biocatalysis with chemical synthesis to access valuable chiral building blocks.

Organocatalytic Azidation: Organocatalysis offers a metal-free alternative for the asymmetric synthesis of azido compounds. Chiral organocatalysts, such as bifunctional ureas or squaramides, can activate epoxides and guide the nucleophilic attack of the azide ion, leading to enantiomerically enriched products. oaes.ccacs.org Research in this area is focused on developing more active and selective organocatalysts that can operate under mild conditions and with a broad range of substrates, including those that are precursors to methyl 4-azido-3-hydroxybutyrate. acs.org

| Catalytic Approach | Catalyst Type | Key Advantage | Relevant Substrates |

| Chemoenzymatic | Halohydrin Dehalogenase (HHDH) | High enantioselectivity in aqueous media | Prochiral & racemic epoxides |

| Organocatalysis | Chiral Squaramide / Urea | Metal-free, asymmetric induction | Epoxides, α,β-unsaturated ketones |

Development of Novel Advanced Materials through Azide-Based Coupling Strategies

The azide group in methyl 4-azido-3-hydroxybutyrate makes it a prime candidate for the construction of advanced materials using azide-based coupling reactions, most notably the CuAAC "click" reaction. This reaction's high efficiency, selectivity, and tolerance of various functional groups allow for the precise construction of complex macromolecular architectures.

Methyl 4-azido-3-hydroxybutyrate can be envisioned as a versatile building block for creating functional polymers and materials. For instance, it can be used to synthesize or functionalize polyesters, such as poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polymer. By incorporating the azido-hydroxybutyrate moiety, these polymers can be readily "clicked" with alkyne-functionalized molecules to attach bioactive compounds, imaging agents, or other polymers, leading to materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. The synthesis of block copolymers and polymer stars using azide-alkyne click chemistry with polyhydroxyalkanoate derivatives has already been demonstrated, highlighting the potential for creating self-assembling and biodegradable materials. researchgate.net

Future work will likely explore the use of methyl 4-azido-3-hydroxybutyrate to create functional surfaces, hydrogels, and complex polymer architectures with precise control over their chemical and physical properties.

Advanced Computational Chemistry for Predictive Synthesis and Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions involved in the synthesis of azido-hydroxybutyrates. DFT studies have been instrumental in elucidating the reaction mechanism of epoxide azidolysis, the key step in forming the 4-azido-3-hydroxybutyrate core. rsc.orgsu.se

These computational models can predict the regioselectivity of the epoxide ring-opening, explaining why the azide nucleophile attacks a specific carbon atom. rsc.org For instance, in enzyme-catalyzed reactions, DFT calculations can model the interactions between the substrate and the amino acid residues in the enzyme's active site, revealing the origin of the high stereoselectivity observed. rsc.orgsu.se By understanding these interactions, researchers can predict how changes to the substrate or the catalyst will affect the reaction's outcome.

Advanced computational approaches are also being used to:

Predict Reaction Barriers: Calculating the activation energies for different reaction pathways to determine the most likely mechanism. rsc.org

Design Better Catalysts: Simulating the performance of new, untested catalysts to guide experimental efforts.

Understand Catalyst-Substrate Interactions: Analyzing the non-covalent interactions, such as hydrogen bonding, that govern substrate binding and activation in both enzymatic and organocatalytic systems. rsc.orgacs.org

| Computational Method | Application in Azido-Hydroxybutyrate Synthesis | Key Insights |

| Density Functional Theory (DFT) | Mechanism of epoxide azidolysis | Origin of regio- and stereoselectivity |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme active sites | Role of specific amino acid residues in catalysis |

| Molecular Dynamics (MD) | Simulating catalyst-substrate dynamics | Understanding substrate binding and product release |

Biocatalyst Engineering for Enhanced Stereoselectivity and Substrate Scope

While naturally occurring enzymes can catalyze the synthesis of azido alcohols, their properties are often not ideal for industrial applications. Biocatalyst engineering, particularly through directed evolution, is a powerful strategy to tailor enzymes like halohydrin dehalogenases (HHDHs) for specific synthetic needs. acs.orgresearchgate.net

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis and then screening them for improved performance. This technique has been successfully used to enhance several key properties of HHDHs for the synthesis of chiral azido alcohols:

Enhanced Stereoselectivity: By introducing specific mutations in the enzyme's active site, researchers have been able to significantly improve the enantioselectivity of the epoxide azidolysis reaction, leading to products with higher optical purity. oaes.ccresearchgate.net

Increased Activity: Mutations can also lead to enzymes with higher catalytic turnover rates, making the synthetic process more efficient. researchgate.net

Broader Substrate Scope: Protein engineering can modify the enzyme's substrate-binding pocket to accommodate a wider range of epoxide substrates, allowing for the synthesis of a more diverse set of azido-hydroxybutyrate derivatives.

Improved Stability: Engineered enzymes can exhibit greater stability under process conditions, such as higher temperatures or the presence of organic co-solvents.

Recent studies have identified key amino acid residues in the active sites of HHDHs that are crucial for controlling stereoselectivity. oaes.cc By targeting these residues for mutagenesis, scientists can fine-tune the enzyme's properties to produce the desired stereoisomer of a particular azido alcohol with high precision.

Q & A

Q. What strategies improve the hydrolytic stability of methyl 4-azido-3-hydroxybutyrate in aqueous formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.